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molecular formula C16H11N3O2 B8316088 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione

2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione

Cat. No. B8316088
M. Wt: 277.28 g/mol
InChI Key: URWTZBRHQIOOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901124B2

Procedure details

2-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione (179 mg, 0.68 mmol) was suspended in acetonitrile (3.4 mL). Iodomethane (53 μL, 0.843 mmol) and cesium carbonate (443 mg, 1.36 mmol) were then added. After 16 h, water was added and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried (sodium sulfate), filtered and concentrated in vacuo to give 2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione (0.22 g, 117%) as a light brown solid, which was used directly in the next step without further purification. LCMS (EI/CI) m/z: 278 [M+H].
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
53 μL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
443 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][C:7]([N:10]3[C:18](=[O:19])[C:17]4[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=4)[C:11]3=[O:20])=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.IC.[C:23](=O)([O-])[O-].[Cs+].[Cs+].O>C(#N)C>[CH3:23][N:1]1[C:5]2=[N:6][C:7]([N:10]3[C:18](=[O:19])[C:17]4[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=4)[C:11]3=[O:20])=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
179 mg
Type
reactant
Smiles
N1C=CC=2C1=NC(=CC2)N2C(C1=CC=CC=C1C2=O)=O
Step Two
Name
Quantity
53 μL
Type
reactant
Smiles
IC
Name
cesium carbonate
Quantity
443 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C=CC=2C1=NC(=CC2)N2C(C1=CC=CC=C1C2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 117%
YIELD: CALCULATEDPERCENTYIELD 116.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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